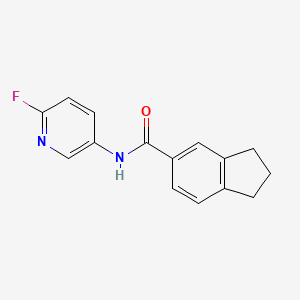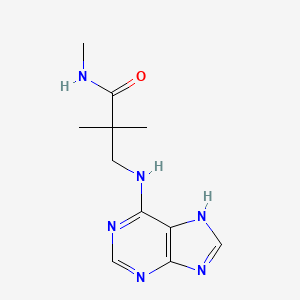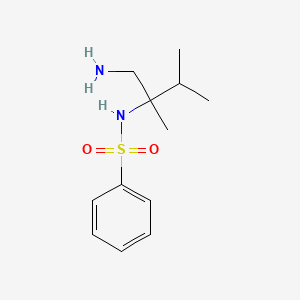![molecular formula C14H22N2O B6643710 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamino substituent
Vorbereitungsmethoden
The synthesis of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the methylamino group. The phenyl group is then attached to the structure.
Reaction Conditions: Common reagents used in the synthesis include sodium triacetoxyborohydride and various organic solvents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis may also be employed to enhance production rates.
Analyse Chemischer Reaktionen
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often conducted under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, thereby influencing cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one and 1-(3-Methylbenzyl)pyrrolidin-3-amine share structural similarities.
Uniqueness: The presence of the phenyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.
Eigenschaften
IUPAC Name |
1-[3-(methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17,12-6-4-3-5-7-12)11-16-9-8-13(10-16)15-2/h3-7,13,15,17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHNXIUHACLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(C1)NC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)

![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)

![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)

